Methyl 2-cyano-3,3-diphenylprop-2-enoate
Description
Contextualization within Alpha-Cyanoacrylate Chemistry
Methyl 2-cyano-3,3-diphenylprop-2-enoate is a member of the alpha-cyanoacrylate family. Alpha-cyanoacrylates are esters of 2-cyanoprop-2-enoic acid, with the general formula CH₂=C(CN)COOR. This class of compounds is well-known for its application in fast-acting adhesives. wikipedia.org The defining characteristic of these monomers is the presence of two electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—attached to one of the sp² hybridized carbons of the alkene.
This electronic setup makes the double bond highly susceptible to anionic polymerization, which can be initiated by weak bases such as moisture. While simpler alpha-cyanoacrylates like methyl 2-cyanoprop-2-enoate (methyl cyanoacrylate) are primarily used for their adhesive properties, the introduction of two phenyl groups at the beta-position, as seen in this compound, significantly alters the steric and electronic properties of the molecule. This modification influences its polymerization behavior and opens avenues for different applications, particularly as a component in specialty polymers and as a building block in organic synthesis.
Structural Features and Electronic Configuration Relevance in Organic Synthesis
The structure of this compound is distinguished by several key features that dictate its chemical reactivity. The molecule possesses a highly polarized carbon-carbon double bond. The alpha-carbon is bonded to both a cyano group and a methoxycarbonyl group, both of which are potent electron-withdrawing groups. The beta-carbon is substituted with two phenyl rings.
This substitution pattern results in a highly electron-deficient (electrophilic) double bond, making the beta-carbon a prime target for nucleophilic attack. This reactivity is central to its utility in organic synthesis. The molecule is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles.
The synthesis of this class of compounds, 2-cyano-3,3-diaryl-acrylic esters, is often achieved through the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the condensation of a ketone (benzophenone) with an active methylene (B1212753) compound (methyl cyanoacetate), typically catalyzed by a weak base like piperidine (B6355638). mdpi.com An alternative patented method involves the reaction of a benzophenone (B1666685) imine with a cyanoacetic ester. google.com
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Melting Point (°C) | Boiling Point (°C/mmHg) |
|---|---|---|---|---|---|---|
| Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | C18H15NO2 | 277.32 | Crystalline Powder | Not Specified | Not Specified |
| 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene) | 6197-30-4 | C24H27NO2 | 361.48 | Viscous Liquid | -10 | 218 / 1.5 |
Overview of Research Trajectories for 2-cyano-3,3-diphenylprop-2-enoate Derivatives
Research involving the 2-cyano-3,3-diphenylprop-2-enoate scaffold primarily focuses on the synthesis of various ester derivatives and their subsequent incorporation into polymers. The core structure serves as a versatile platform where modifying the ester group (the 'R' in -COOR) or the phenyl rings allows for the fine-tuning of chemical and physical properties.
A significant research trajectory involves the synthesis of novel 2-cyano-3-phenyl-2-propenoates and their copolymerization with commodity monomers like styrene. researchgate.net For example, various propyl 3-(R-phenyl)-2-cyanoacrylates have been prepared through piperidine-catalyzed condensation and subsequently copolymerized with ethenylbenzene (styrene) via radical initiation. researchgate.net These studies aim to create functional polymers with modified thermal properties and potentially other desirable characteristics conferred by the bulky, polar cyanoacrylate moiety. The analysis of these copolymers helps in understanding how the incorporation of such monomers affects the glass transition temperature and thermal stability of the resulting polymer. researchgate.net
Furthermore, the high reactivity of the electron-deficient double bond in these compounds makes them useful as intermediates in the synthesis of more complex molecules, including heterocyclic compounds. Research has shown that related methyl 2-cyano-3-(2-furyl)acrylate derivatives react with nucleophiles to afford products of nucleophilic substitution, demonstrating their utility as synthetic precursors. researchgate.net The investigation into these derivatives highlights a research path focused on leveraging the inherent reactivity of the α-cyanoacrylate system for the construction of diverse chemical architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3,3-diphenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)15(12-18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBAQSYAGMGSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567708 | |
| Record name | Methyl 2-cyano-3,3-diphenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14442-37-6 | |
| Record name | Methyl 2-cyano-3,3-diphenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Cyano 3,3 Diphenylprop 2 Enoate and Analogs
Esterification Reactions for Methyl Ester Formation
The final step in the synthesis of methyl 2-cyano-3,3-diphenylprop-2-enoate can involve the esterification of its corresponding carboxylic acid, 2-cyano-3,3-diphenylprop-2-enoic acid. Standard esterification protocols can be employed for this transformation. One common method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. google.com This process is typically conducted at reflux to drive the equilibrium towards the formation of the methyl ester.
Alternatively, the methyl ester can be prepared from the corresponding acid halide, 2-cyano-3,3-diphenylprop-2-enoyl chloride. The reaction of the acid chloride with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, provides a high-yield route to the desired product. google.com
Transesterification is another viable, though less direct, route. If an alternative ester, such as ethyl 2-cyano-3,3-diphenylprop-2-enoate, is available, it can be converted to the methyl ester by heating it in an excess of methanol with an acid or base catalyst. This equilibrium-driven process relies on the large excess of methanol to shift the reaction towards the desired methyl ester product.
Knoevenagel Condensation and Related Approaches
The most direct and widely employed method for constructing the core structure of this compound is the Knoevenagel condensation. pcbiochemres.com This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. researchgate.net For the synthesis of the target molecule, this translates to the reaction between benzophenone (B1666685) and methyl cyanoacetate (B8463686).
The mechanism is initiated by the deprotonation of the α-carbon of methyl cyanoacetate by a base, creating a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of benzophenone. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound. The removal of water during the reaction is often crucial to drive the reaction to completion. google.comchemicalbook.com A variety of bases can be used to catalyze this reaction, with piperidine (B6355638) being a common choice. mdpi.comchemrxiv.org
A patent for the ethyl analog, ethyl 2-cyano-3,3-diphenylprop-2-enoate, describes a process where benzophenone is reacted with ethyl cyanoacetate in cyclohexane (B81311) at elevated temperatures (102-104 °C) using sodium bicarbonate as the catalyst. google.comchemicalbook.com During the 16-18 hour reaction time, the water generated is continuously removed to ensure a high yield. google.comchemicalbook.com This methodology is directly applicable to the synthesis of the methyl ester by substituting ethyl cyanoacetate with methyl cyanoacetate.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzophenone | Ethyl Cyanoacetate | Sodium Bicarbonate | Cyclohexane | 102-104 | 94.1 | chemicalbook.com |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Hexane | 65-70 | ~91 | jmcs.org.mx |
| Ring-substituted Benzaldehydes | Octyl Cyanoacetate | Piperidine | Not Specified | Not Specified | Not Specified | chemrxiv.org |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyanoacetamide | Piperidine | Ethanol | Reflux | 90 | mdpi.com |
Precursor Synthesis: The Role of 3,3-Diphenylacrylonitrile (B57351) Derivatives
The primary precursors for the Knoevenagel synthesis of this compound are benzophenone and methyl cyanoacetate. These are both commercially available reagents. However, alternative synthetic strategies can be devised by modifying related precursors.
One such alternative involves the use of benzophenone imine instead of benzophenone. A process for preparing 2-cyano-3,3-diarylacrylic esters involves reacting a benzophenone imine with a cyanoacetic ester at temperatures between 20 and 60°C. google.com A key aspect of this method is the continuous removal of the ammonia (B1221849) liberated during the reaction, which is achieved by passing a stream of inert gas through the mixture or by applying a reduced pressure. google.com This prevents side reactions, such as the formation of amides from the reaction of ammonia with the ester group. google.com For example, 2-ethylhexyl cyanoacetate reacts with benzophenone imine at room temperature to produce the corresponding ester. google.com
The synthesis of related 3,3-diphenylacrylonitrile derivatives can also be achieved through various methods. For instance, 2,3-diphenylacrylonitrile (B103495) has been synthesized via an aldol (B89426) condensation of 2-phenylacetonitrile (B1602554) and benzaldehyde (B42025), catalyzed by a multifunctional ternary MgRuAl-LDH catalyst. While not a direct precursor to the title compound, the synthesis of such analogs highlights the versatility of condensation reactions in creating the diphenylacrylonitrile framework.
Catalytic Systems in 2-cyano-3,3-diphenylprop-2-enoate Synthesis
The choice of catalyst is pivotal in the synthesis of this compound and its analogs, significantly influencing reaction rates and yields. For the Knoevenagel condensation, a range of basic catalysts are commonly employed. These can be weak organic bases like piperidine and other amines, or inorganic bases such as sodium bicarbonate. google.comchemrxiv.orggoogle.com The function of the base is to abstract a proton from the active methylene compound, thereby generating the nucleophile required for the condensation. jmcs.org.mx
More recently, ionic liquids have emerged as highly effective catalysts. Diisopropylethylammonium acetate (DIPEAc), for example, has been used as a catalyst for the Knoevenagel condensation between aldehydes and ethyl cyanoacetate, affording cyanoacrylates in high yields under relatively mild conditions. jmcs.org.mxscielo.org.mx The proposed mechanism suggests that the acetate anion deprotonates the active methylene compound, while the cation activates the carbonyl group, facilitating the nucleophilic attack. jmcs.org.mx
In the broader context of synthesizing cyanoacrylate analogs, various advanced catalytic systems have been developed. For the synthesis of aryl acrylonitriles, a Palladium/NIXANTPHOS-based catalyst system has proven effective for the α-alkenylation of arylacetonitriles. frontiersin.org For other related transformations, such as the addition of a cyano group to carbonyls (cyanosilylation), coordination polymers of silver(I) and copper(II) have been shown to be active catalysts. mdpi.com
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Sodium Bicarbonate | Benzophenone + Ethyl Cyanoacetate | Ethyl 2-cyano-3,3-diphenylacrylate | google.com |
| Knoevenagel Condensation | Piperidine | Benzaldehydes + Octyl Cyanoacetate | Octyl 2-cyano-3-phenyl-2-propenoates | chemrxiv.org |
| Knoevenagel Condensation | Diisopropylethylammonium acetate (DIPEAc) | Aromatic Aldehydes + Ethyl Cyanoacetate | Substituted Cyanoacrylates | jmcs.org.mxscielo.org.mx |
| α-Alkenylation | Palladium/NIXANTPHOS | Arylacetonitriles + Vinyl Halides | Aryl Acrylonitriles | frontiersin.org |
| Condensation | Amines (e.g., Trimethylamine) | Aromatic Aldehydes + N-substituted cyanoacetamides | Arylidene cyanoacetamide derivatives | periodikos.com.br |
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The Knoevenagel condensation itself can be aligned with green chemistry principles as it is a carbon-carbon bond-forming reaction that can often be performed under mild conditions with low-toxicity solvents. researchgate.net
One key principle is atom economy. The development of cascade or domino reactions is particularly advantageous. A metal-free, three-component reaction for synthesizing cyanoacrylates has been reported, which involves a cascade of Knoevenagel condensation, hydration, and esterification without any additional solvent. rsc.org In this process, the water produced in situ from the initial condensation step promotes the subsequent hydration and esterification steps, representing a highly atom-economical route. rsc.org
Advanced Spectroscopic and Chromatographic Characterization in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Structural Elucidation and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for the detailed characterization of organic molecules like Methyl 2-cyano-3,3-diphenylprop-2-enoate. rsc.orgscispace.com This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry, providing both structural information and quantitative data. rsc.org
Method Development:
A typical LC-MS/MS method for this compound would involve a reverse-phase HPLC setup. A C18 column is commonly used to separate the compound from a sample matrix based on its hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.net
The mass spectrometer, coupled to the HPLC, would be operated in a positive ion mode, likely using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. researchgate.net ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, which is crucial for determining the molecular weight. scispace.com For this compound (molar mass ≈ 277.31 g/mol ), the primary ion observed would be at an m/z of approximately 278.32.
Structural Elucidation:
Tandem mass spectrometry (MS/MS) is employed for structural elucidation. purdue.edu The [M+H]⁺ ion is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, producing a characteristic fragmentation pattern that acts as a structural fingerprint. For this compound, key fragmentations would involve the loss of the methoxy (B1213986) group (-OCH₃), the cyano group (-CN), and cleavages around the diphenyl structure. This fragmentation data is invaluable for confirming the compound's identity, especially in complex mixtures. researchgate.net
Quantification:
For quantitative analysis, the LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, specific precursor-to-product ion transitions are monitored. This highly selective approach allows for the accurate quantification of the target compound even at very low concentrations, with detection limits often in the picogram to nanogram range. nih.gov A calibration curve is constructed using standards of known concentration to ensure the accuracy of the measurements. nih.gov
Table 3.1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Precursor Ion (m/z) | 278.3 |
| Product Ions (m/z) | Hypothetical: 247.2 (loss of -OCH₃), 220.2 (loss of -COOCH₃) |
| Collision Energy | 15-30 eV |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable organic compounds. While some acrylates can be challenging to analyze by GC due to potential polymerization at high temperatures, the diphenyl groups in this compound provide sufficient volatility and thermal stability for this method. e3s-conferences.org
The sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized and introduced into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For diphenyl compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often effective. nih.govnih.gov
As the compound elutes from the column, it enters the mass spectrometer, which is typically an electron ionization (EI) source. EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. researchgate.net The resulting mass spectrum is a unique fingerprint that can be compared against spectral libraries for identification. The molecular ion peak for this compound would be expected at m/z 277, with characteristic fragments corresponding to the diphenylmethyl cation and other structural components. researchgate.net
Table 3.2: Representative GC-MS Parameters for this compound
| Parameter | Value |
| GC System | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS System | |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Mass Range | 40-500 amu |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Expected Mol. Ion | m/z 277 |
| Key Fragments | Hypothetical: m/z 165 (diphenylmethyl), m/z 77 (phenyl) |
Voltammetric Techniques for Electrochemical Analysis of Derivatives
Voltammetric methods are used to study the electrochemical properties of a compound by measuring the current that results from varying the potential of an electrode. These techniques are particularly useful for analyzing derivatives of this compound that may have redox-active functional groups.
Cyclic voltammetry is a powerful technique for probing the redox behavior of molecules. theijes.com In a CV experiment, the potential of a working electrode is swept linearly from a starting potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, called a voltammogram, provides information about the oxidation and reduction potentials of the analyte and the stability of the resulting redox species. utexas.eduresearchgate.net For a derivative of this compound, the diphenylmethylene group could be electrochemically active, and CV could be used to study its electron transfer properties. dtic.mil
Differential pulse voltammetry is a more sensitive technique than CV and is often used for quantitative analysis. maciassensors.comnumberanalytics.com DPV involves applying a series of potential pulses on top of a linear voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. wikipedia.org This method effectively minimizes the background charging current, resulting in a peak-shaped response where the peak height is proportional to the concentration of the analyte. numberanalytics.com DPV could be applied to quantify electroactive derivatives of this compound at very low concentrations, with detection limits often reaching the sub-micromolar level. wikipedia.orgresearchgate.net
Table 3.3: Hypothetical Voltammetric Data for a Redox-Active Derivative
| Technique | Parameter | Illustrative Value |
| Cyclic Voltammetry | ||
| Anodic Peak Potential (Epa) | +0.85 V | |
| Cathodic Peak Potential (Epc) | +0.75 V | |
| ΔEp (Epa - Epc) | 100 mV | |
| Differential Pulse Voltammetry | ||
| Peak Potential (Ep) | +0.80 V | |
| Detection Limit | 1 x 10⁻⁷ M |
Molecularly Imprinted Polymers (MIPs) in Selective Recognition Methodologies
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. researchgate.netrsc.org They are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, this compound or a close analog). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. rsc.org
These "plastic antibodies" can be used for the selective extraction and analysis of the target compound from complex matrices. rsc.org For instance, MIPs could be used as a solid-phase extraction (SPE) sorbent to selectively isolate this compound from a reaction mixture or a biological sample, significantly reducing matrix effects and improving the accuracy of subsequent chromatographic analysis. mdpi.com The selectivity of MIPs arises from the specific interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) formed between the functional monomers and the template molecule during the imprinting process. rsc.org Methacrylate-based monomers are often used in the synthesis of MIPs for their ability to form stable polymers. rsc.org
Comparative Analytical Methodologies in Academic Research
In academic research, the choice of analytical method often depends on the specific research question. For instance, while GC-MS is excellent for identifying and quantifying volatile compounds in relatively clean samples, LC-MS/MS is generally more suitable for analyzing less volatile compounds in complex matrices. solubilityofthings.com
A comparative study might evaluate the performance of HPLC with UV detection versus LC-MS/MS for the quantification of this compound. nih.gove3s-conferences.org While HPLC-UV is a more accessible and less expensive technique, LC-MS/MS offers significantly higher sensitivity and selectivity, which is crucial for trace-level analysis. researchgate.net Similarly, a comparison between different ionization sources in mass spectrometry (e.g., ESI vs. APCI) could be performed to determine the optimal conditions for the analysis of this specific compound. researchgate.net The selection of the most appropriate technique is always a balance between the required sensitivity, selectivity, cost, and the nature of the sample being analyzed. solubilityofthings.com
Reaction Mechanisms and Chemical Transformations of 2 Cyano 3,3 Diphenylprop 2 Enoate Scaffolds
Nucleophilic Addition Reactions to the Activated Olefin
The polarized nature of the carbon-carbon double bond in methyl 2-cyano-3,3-diphenylprop-2-enoate facilitates nucleophilic attack at the β-position, a process commonly known as conjugate or Michael addition. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The reaction of 2-cyano-3,3-diphenylprop-2-enoate scaffolds with carbon-based nucleophiles is a powerful method for carbon-carbon bond formation. The high electrophilicity of the β-carbon allows for reactions with a wide range of carbanions and organometallic reagents.
Key Research Findings:
Organometallic Reagents: Soft nucleophiles, such as organocuprates (Gilman reagents), are particularly effective for 1,4-addition to activated olefins like the diphenylcyanoacrylate system, leading to the formation of a new carbon-carbon bond at the β-position.
Enolates: Stabilized carbanions, such as enolates derived from malonic esters, β-ketoesters, and other dicarbonyl compounds, readily add to the activated double bond. These reactions are typically base-catalyzed and result in the formation of complex polyfunctionalized molecules.
Nitroalkanes: The anions of nitroalkanes can also act as effective carbon nucleophiles in Michael additions to this scaffold, introducing a nitroalkyl group.
Below is a table summarizing typical conjugate addition reactions with carbon nucleophiles.
| Nucleophile Type | Reagent Example | Product Type |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 2-cyano-4-methyl-3,3-diphenylpentanoate |
| Malonate Enolate | Diethyl malonate / NaOEt | Methyl 2-cyano-4,4-bis(ethoxycarbonyl)-3,3-diphenylbutanoate |
| Nitroalkane Anion | Nitromethane / DBU | Methyl 2-cyano-3,3-diphenyl-4-nitrobutanoate |
The electrophilic olefin is also highly reactive towards heteroatom nucleophiles. These reactions are fundamental for the synthesis of various heterocyclic systems and functionalized acyclic compounds.
Nitrogen Nucleophiles: Primary and secondary amines readily undergo conjugate addition to the 2-cyano-3,3-diphenylprop-2-enoate core. The initial addition product can sometimes undergo subsequent intramolecular cyclization, depending on the structure of the amine and the reaction conditions. For instance, reactions with bifunctional nucleophiles like hydrazines or hydroxylamines can serve as pathways to five-membered heterocyclic rings. researchgate.net
Oxygen Nucleophiles: Alkoxides and phenoxides can add to the β-position to form the corresponding ether derivatives. The reaction is typically carried out under basic conditions. Hydroxide ions can also add, potentially leading to subsequent reactions depending on the conditions.
Sulfur Nucleophiles: Thiols and thiophenols are excellent soft nucleophiles and react efficiently with the activated olefin in a Michael-type fashion to yield thioether adducts. These reactions are often catalyzed by a weak base.
The table below provides an overview of typical heteroatom addition reactions.
| Nucleophile Type | Reagent Example | Product Type |
| Nitrogen | Piperidine (B6355638) | Methyl 2-cyano-3,3-diphenyl-3-(piperidin-1-yl)propanoate |
| Oxygen | Sodium methoxide | Methyl 2-cyano-3-methoxy-3,3-diphenylpropanoate |
| Sulfur | Thiophenol / Et₃N | Methyl 2-cyano-3,3-diphenyl-3-(phenylthio)propanoate |
Cycloaddition Processes Involving the Cyanoacrylate Moiety
The electron-deficient double bond of this compound makes it an excellent component in various cycloaddition reactions, serving as a potent 2π electron system.
Photochemical [2+2] cycloadditions represent a significant class of reactions for this scaffold. nih.gov Upon irradiation with UV light, the molecule can be excited to a higher energy state, enabling it to react with other alkenes to form cyclobutane (B1203170) rings. nsf.govyoutube.com This reaction can proceed either intermolecularly with another olefin or intramolecularly if a second double bond is present in the molecule. nsf.gov The stereochemistry of the resulting cyclobutane is often dictated by the geometry of the reactants and the reaction conditions. youtube.com Sensitizers are sometimes used to facilitate the population of the reactive triplet state. nih.gov These reactions are valuable for constructing complex, strained ring systems that are difficult to access through thermal methods. nih.govrsc.org
This compound is an effective dipolarophile in 1,3-dipolar cycloadditions due to its electron-withdrawing groups. nih.gov This type of reaction involves the concerted addition of a 1,3-dipole to the alkene, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgmdpi.com The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is typically dominant. nih.govwikipedia.org
Common 1,3-Dipoles and Products:
Azides (R-N₃): React to form triazoline rings, which can sometimes be unstable and rearrange or eliminate nitrogen to form other products like aziridines. mdpi.com
Nitrile Oxides (R-CNO): Yield isoxazoline (B3343090) derivatives.
Nitrones (R₂C=N⁺(R)-O⁻): Produce isoxazolidine (B1194047) rings.
This class of reactions provides a highly efficient and stereocontrolled route to a diverse range of five-membered heterocycles. nih.govmdpi.com
Photochemical Reaction Mechanisms and Excited State Dynamics, including Quenching Phenomena
The photochemistry of the 2-cyano-3,3-diphenylprop-2-enoate scaffold is complex, governed by the interplay of its chromophores. Upon absorption of UV light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several processes can occur:
Fluorescence: Radiative decay back to the ground state.
Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁). This process is often crucial for photochemical reactivity, such as [2+2] cycloadditions.
Non-Radiative Decay: Deactivation back to the ground state through vibrational relaxation (heat).
Photochemical Reaction: Transformation into a new chemical species, for example, via cycloaddition or isomerization.
The dynamics of these excited states are often studied using techniques like transient absorption spectroscopy. worktribe.comucla.edu For structurally similar phenyl-substituted systems, excitation leads to the formation of transient species with lifetimes ranging from picoseconds to nanoseconds. worktribe.comucla.edursc.org The excited states can have significant charge-transfer character, especially in polar solvents. worktribe.com
Quenching Phenomena: The excited states, particularly the longer-lived triplet state (T₁), can be deactivated or "quenched" by other molecules in the solution. psu.edu This process involves the transfer of energy or an electron from the excited molecule to the quencher.
Energy Transfer: If the quencher has a lower triplet energy, it can accept the energy from the excited acrylate (B77674), returning the acrylate to its ground state and promoting the quencher to its triplet state. Molecular oxygen (O₂) is a well-known triplet quencher.
Electron Transfer: The excited state can also be quenched by electron donors or acceptors, leading to the formation of radical ions. researchgate.net For example, alcohols or amines can act as reductive quenchers. psu.edu
Studies on related phenothiazine (B1677639) derivatives show that triplet states can be quenched by alcohols with bimolecular rate constants in the order of 10⁶ M⁻¹s⁻¹. psu.edu The quenching process is often accompanied by the formation of new, long-lived transient species that can be observed spectroscopically. psu.edu
Electrophilic Aromatic Substitution on Phenyl Rings
The phenyl rings of this compound are directly attached to a carbon of the main acrylic backbone. This carbon is part of a double bond that is in conjugation with both a cyano group and a methyl ester group. Both of these groups are strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack. This deactivating effect extends to the phenyl rings through conjugation.
For an electrophilic aromatic substitution to occur on this molecule, harsh reaction conditions would likely be required. Under such conditions, the molecule may be prone to degradation or polymerization. The substitution pattern, if a reaction were to be forced, would be directed by the deactivating nature of the substituent. The entire vinylic group acts as a deactivating meta-director. Therefore, any substitution would be expected to occur at the meta-position of the phenyl rings. However, there is a lack of specific documented research detailing successful electrophilic aromatic substitution reactions on this particular compound, underscoring the chemical challenge posed by its electronic structure.
| Reaction Type | Expected Reactivity | Directing Effect |
| Nitration | Very low; requires harsh conditions | Meta-directing |
| Halogenation | Very low; requires harsh conditions and a strong Lewis acid catalyst | Meta-directing |
| Friedel-Crafts Alkylation | Not feasible; deactivation is too strong | - |
| Friedel-Crafts Acylation | Not feasible; deactivation is too strong | - |
Rearrangement Reactions and Isomerizations of Related Structures
Rearrangement and isomerization reactions provide pathways to structural isomers, often with distinct chemical and physical properties. For structures related to this compound, several types of transformations can be considered, although specific examples for this exact compound are not extensively reported in the literature.
One potential isomerization is the geometric E/Z isomerization around the carbon-carbon double bond. Given that the two substituents on one of the vinylic carbons are identical (two phenyl groups), this specific molecule does not exhibit E/Z isomerism. However, if the two phenyl groups were different, or if one was replaced by another group, then E/Z isomers would be possible. The interconversion between such isomers could potentially be achieved through photochemical or thermal methods. For instance, photochemical cis-trans isomerization is a well-known phenomenon for substituted stilbenes, which share the 1,2-diphenylethylene core structure.
Another area of interest is the isomerization involving the migration of the double bond. For example, in related allyl phenyl ether systems, double bond isomerization can be catalyzed by transition metal complexes, such as those of ruthenium, to move the double bond into conjugation with the benzene (B151609) ring. While the double bond in this compound is already in a conjugated position, understanding such catalytic processes is crucial for designing related molecular scaffolds.
Rearrangement reactions involving the carbon skeleton are also a possibility under certain conditions. For example, the Ireland-Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of allyl esters to form γ,δ-unsaturated carboxylic acids. While not directly applicable to the subject compound, it demonstrates a powerful method for C-C bond formation in related acrylate systems. Photochemical rearrangements are also known for diphenyl-substituted systems. For example, the photochemical rearrangement of diphenyl ethers proceeds via a radical pair intermediate to yield substituted phenols. Although the scaffold is different, it highlights the potential for photo-induced bond cleavage and recombination in molecules containing multiple phenyl groups.
| Isomerization/Rearrangement Type | Relevance to Related Structures | Conditions |
| E/Z Isomerization | Applicable to analogs with different substituents on the β-carbon | Photochemical or Thermal |
| Double Bond Migration | Known for allyl phenyl ethers to increase conjugation | Transition Metal Catalysis |
| Ireland-Claisen Rearrangement | Applicable to related allyl acrylate systems for C-C bond formation | Base-induced, Photoredox |
| Photochemical Rearrangement | Observed in diphenyl ether systems | UV Irradiation |
Derivatization Strategies and Applications in Organic Synthesis
Synthesis of Novel Esters and Amides of 2-cyano-3,3-diphenylprop-2-enoic Acid
The synthesis of various esters and amides of 2-cyano-3,3-diphenylprop-2-enoic acid typically proceeds via the hydrolysis of the parent methyl or ethyl ester to the corresponding carboxylic acid, followed by conversion to other esters or amides. 2-Cyano-3,3-diphenylacrylic acid is a primary metabolite of Octocrylene (B1203250) (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a common ingredient in sunscreens. sigmaaldrich.com
Esterification and Transesterification:
The methyl ester can be hydrolyzed to 2-cyano-3,3-diphenylprop-2-enoic acid under standard conditions. This acid can then be re-esterified using different alcohols in the presence of an acid catalyst to yield a variety of novel esters. Alternatively, transesterification of the methyl or ethyl ester can be achieved by heating it with a different alcohol, often in the presence of a catalyst like sodium carbonate. For example, the synthesis of 2-ethylhexyl 2-cyano-3,3-diphenylacrylate can be accomplished by the transesterification of the corresponding ethyl ester with 2-ethylhexanol. google.com
Amide Synthesis:
The synthesis of amides can be achieved by first converting the 2-cyano-3,3-diphenylprop-2-enoic acid to its more reactive acid chloride. This is typically done using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 2-cyano-3,3-diphenylpropenoyl chloride can then be reacted with a wide range of primary or secondary amines to afford the corresponding N-substituted amides. This method has been used to synthesize a variety of acrylamide (B121943) derivatives from similar starting materials. researchgate.net For instance, the reaction of (E)-2-cyano-3-phenyl-2-propenoyl chloride with various nitrogen nucleophiles yields the corresponding amide derivatives. nih.gov
A study on a related compound, 2-cyano-3-(2',4'-dichlorophenyl)-2-propenoyl chloride, demonstrated its reaction with various nitrogen, sulfur, and oxygen nucleophiles to produce new propenoyl amides and esters. researchgate.net
| Derivative Type | Synthetic Precursor | Key Reagents | Product Class |
| Esters | 2-cyano-3,3-diphenylprop-2-enoic acid | Various alcohols, acid catalyst | Novel Ester Derivatives |
| Esters | Methyl 2-cyano-3,3-diphenylprop-2-enoate | Higher boiling point alcohols, base catalyst | Novel Ester Derivatives |
| Amides | 2-cyano-3,3-diphenylprop-2-enoic acid | Thionyl chloride, various amines | N-substituted Amides |
Heterocyclic Compound Synthesis Utilizing the 2-cyano-3,3-diphenylprop-2-enoate Building Block
The electron-deficient double bond and the presence of the cyano and ester functional groups make this compound an excellent substrate for the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions.
Quinazoline (B50416) and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. researchgate.netscispace.comresearchgate.net One common synthetic route to quinazolinones involves the reaction of anthranilic acid or its derivatives with a suitable carbonyl-containing compound. nih.gov While a direct reaction of this compound to form quinazolines is not widely reported, a plausible pathway could involve its reaction with a dinucleophile like 2-aminobenzamide. In such a reaction, the amino group could undergo a Michael addition to the double bond, followed by an intramolecular cyclization and dehydration to form a substituted quinazolinone.
In a related synthesis, (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate (B1210297) was synthesized from 4-chloro-quinazoline and ethyl cyanoacetate (B8463686), demonstrating the utility of cyanoacetate derivatives in forming quinazoline structures. mdpi.com
Pyrimidines are another class of fundamentally important nitrogen-containing heterocycles. bu.edu.eg A common and widely used method for pyrimidine (B1678525) synthesis is the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or thiourea (B124793). bu.edu.eg this compound can act as the three-carbon component in this type of reaction. For instance, reaction with urea or thiourea in the presence of a base could lead to the formation of a substituted dihydropyrimidine. The reaction would likely proceed via a Michael addition of the urea to the double bond, followed by an intramolecular cyclization.
The synthesis of 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives has been reported from the reaction of ethyl cyanoacetate, an aldehyde, and thiourea, highlighting the utility of the cyanoacetate moiety in pyrimidine synthesis. researchgate.netgsconlinepress.com
Functionalization of the Cyano Group
The cyano group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups.
Hydrolysis: The cyano group can be hydrolyzed under either acidic or basic conditions. Mild acidic hydrolysis can convert the nitrile to a primary amide, yielding the corresponding 2-carbamoyl-3,3-diphenylprop-2-enoate. More vigorous hydrolysis conditions can lead to the formation of the dicarboxylic acid.
Reduction: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would provide a route to aminomethyl-substituted diphenylpropenoates, which are useful synthetic intermediates.
Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions. For example, it can react with azides to form tetrazoles, or with dienes in Diels-Alder type reactions, although this is less common for nitriles.
A summary of potential cyano group functionalizations is presented in the table below.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (mild) | H₂O, H⁺ or OH⁻ | Amide |
| Hydrolysis (strong) | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine |
| Cycloaddition | NaN₃ | Tetrazole |
Stereoselective Synthesis of Chiral Derivatives
The carbon-carbon double bond in this compound is prochiral, meaning that the addition of a nucleophile can create a new stereocenter. This opens up the possibility for stereoselective synthesis of chiral derivatives.
Asymmetric Michael Addition: The conjugate addition of nucleophiles to the double bond is a powerful method for C-C bond formation. By using a chiral catalyst, it is possible to achieve an asymmetric Michael addition, leading to the formation of one enantiomer in excess. Chiral organocatalysts, such as proline derivatives, or chiral metal complexes can be employed to catalyze the addition of various nucleophiles, including malonates, nitroalkanes, and thiols, in a stereoselective manner.
While specific examples of stereoselective reactions on this compound are not extensively documented, the general methodology for asymmetric Michael additions to α,β-unsaturated cyanoesters is well-established in organic synthesis. The development of such a stereoselective transformation would provide access to a range of enantiomerically enriched compounds with potential applications in medicinal chemistry and materials science.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For compounds related to Methyl 2-cyano-3,3-diphenylprop-2-enoate, DFT calculations have been employed to understand their geometric, energetic, and electronic properties.
One study focused on 2-cyano-3-[4(diphenylamino)phenyl] acrylic acid, a molecule with a similar acrylic acid core, utilized DFT calculations with the B3LYP functional. researchgate.net These calculations revealed important information about the molecule's electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For the parent molecule in that study, the calculated energy gap was found to be between 3.194 and 3.226 eV, providing a quantitative measure of its electronic stability and reactivity. researchgate.net Such calculations are crucial for designing molecules with specific optoelectronic properties.
In a similar vein, quantum chemical computational analysis has been performed on composite sunscreen molecules that covalently link an octocrylene (B1203250) motif (a close analog of this compound) with an avobenzone (B1665848) motif. rsc.orgresearchgate.net These studies help to reveal the energy states that underlie the absorption processes of UV radiation. For instance, analysis of the relaxed singlet excited state energy of the octocrylene ground state was calculated to be 351 kJ mol⁻¹, a value critical for understanding its photostability and its ability to interact with other chromophores. researchgate.net
These studies demonstrate that DFT is a valuable tool for predicting the electronic behavior of complex organic molecules like this compound, providing data on molecular orbitals and energy gaps that govern their spectroscopic properties and reactivity.
Reaction Pathway Elucidation through Computational Modeling
The synthesis of this compound is typically achieved via the Knoevenagel condensation, which involves the reaction of a carbonyl compound (in this case, benzophenone) with a compound containing an active methylene (B1212753) group (methyl cyanoacetate). wikipedia.org Computational modeling has become an important tool for elucidating the mechanisms of such organic reactions.
Theoretical studies on the Knoevenagel condensation have provided insights into the reaction pathway. researchgate.netrsc.org The mechanism generally involves a base catalyst that deprotonates the active methylene compound to form a carbanion intermediate. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. wikipedia.org The subsequent steps involve proton transfer and dehydration to yield the final α,β-unsaturated product. wikipedia.org
Computational investigations, often using DFT, can map the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.net For example, in the ZIF-8 catalyzed Knoevenagel condensation between benzaldehyde (B42025) and malononitrile, the proposed mechanism involves the abstraction of a proton from the active methylene compound by the basic nitrogen atoms of the catalyst to form a carbanion. researchgate.net This is followed by the nucleophilic attack on the carbonyl group and subsequent dehydration. researchgate.net While a specific computational study elucidating the reaction pathway for the synthesis of this compound was not found, the well-established use of computational modeling for similar Knoevenagel condensations indicates its applicability for understanding the energetic profile and mechanism of this specific reaction. researchgate.netrsc.org
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of a molecule are critical to its function and properties. Conformation analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
For 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene), a widely used sunscreen agent and a close structural analog of the title compound, molecular dynamics simulations have been performed to assess its conformational stability. mdpi.com In one study, a 10-nanosecond MD simulation was used to analyze the interaction of octocrylene with biological receptors. mdpi.com The stability of the molecule's conformation was evaluated by calculating several parameters, including the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). mdpi.com The RMSD value for octocrylene interacting with the vitamin D binding protein was found to be stable, remaining within a range of ≤0.05 nm, indicating a stable molecular interaction. mdpi.com
The flexibility of different parts of the octocrylene molecule was assessed using RMSF, which showed that it maintained a restricted movement similar to the native ligand it was compared against. mdpi.com Such simulations provide a detailed picture of the molecule's dynamic behavior, including how it might adapt its shape when interacting with other molecules or surfaces.
Furthermore, crystal structure analyses of related thiophene-based cyanoacrylates show that the core acrylate (B77674) fragment tends to be planar, with flexibility arising from the rotation of substituent groups. nih.govresearchgate.net
Below is an interactive table summarizing the MD simulation parameters for Octocrylene.
| Parameter | Value/Observation | Reference |
| Simulation Time | 10 ns | mdpi.com |
| RMSD (vs. Vitamin D Binding Protein) | ≤0.05 nm | mdpi.com |
| RMSF | Restricted movement, similar to native ligand | mdpi.com |
| Radius of Gyration | Stable, indicating no major conformational changes | mdpi.com |
Prediction of Reactivity and Selectivity in Organic Reactions
Conceptual Density Functional Theory provides a framework for defining chemical concepts such as electronegativity and hardness, which can be used to predict the reactivity and selectivity of molecules in organic reactions. researchgate.net Global reactivity indices like electrophilicity (ω) and nucleophilicity (N) are powerful tools for classifying molecules and predicting their behavior in polar reactions. researchgate.net
The this compound molecule possesses an α,β-unsaturated system due to the carbon-carbon double bond conjugated with both the cyano and the ester carbonyl groups. Both of these are strong electron-withdrawing groups, which polarize the double bond, making the β-carbon (the one bearing the two phenyl groups) electrophilic and susceptible to nucleophilic attack.
The electrophilicity index (ω) can be calculated from the HOMO and LUMO energies obtained from DFT calculations. researchgate.net Molecules with a high ω value are considered strong electrophiles. researchgate.net For example, a study on the Diels-Alder reactivity of (E)-2-aryl-1-cyano-1-nitroethenes, which are also highly activated alkenes, used the electrophilicity index to rationalize their reactivity. specialchem.com The nitroalkene with the highest electrophilicity (ω = 3.42 eV) was found to be the most reactive. specialchem.com
Similarly, the nucleophilicity index (N) can be used to quantify the nucleophilic character of a reagent. researchgate.net By calculating these indices for this compound and potential reactants, one could predict the feasibility and outcome of various reactions, such as Michael additions or cycloadditions. While specific calculations for the title compound are not available in the cited literature, the established methodologies are directly applicable. researchgate.netresearchgate.net This predictive power is invaluable in synthetic planning and in understanding the fundamental reactivity of the molecule.
Applications in Materials Science: Chemical Integration and Functionality
Covalent Incorporation into Polymer Backbones as Photoactive Moieties
The covalent incorporation of photoactive moieties into polymer backbones is a strategic approach to permanently enhance the photostability of polymeric materials. This method prevents the leaching of the protective additive, a common issue with traditional blended stabilizers. While direct studies on the covalent incorporation of Methyl 2-cyano-3,3-diphenylprop-2-enoate are not extensively documented, the principle has been demonstrated with similar polymerizable UV absorbers (UVAMs). arkat-usa.org These UVAMs are designed with a reactive group that can participate in the polymerization reaction, thereby becoming an integral part of the polymer chain. arkat-usa.org
The general concept involves modifying the UV absorber molecule to include a polymerizable functional group, such as a hydroxyl or vinyl group. This functionalized UV absorber can then be copolymerized with other monomers to create a polymer with built-in UV protection. arkat-usa.org For instance, PET copolymers containing covalently bonded UVAMs have shown superior performance in terms of resisting UV-induced crosslinking and chain scission compared to PET films with admixed stabilizers. arkat-usa.org Given the photoactive nature of the closely related ethyl 2-cyano-3,3-diphenylacrylate (Etocrilene), it is plausible that a chemically modified this compound could be synthesized to act as a UVAM.
Chemical Stabilization Mechanisms in Polymeric Systems
This compound is expected to function as a UV absorber, a class of polymer stabilizers that protect materials from photodegradation. wikipedia.orgwelltchemicals.com The mechanism of action for UV absorbers involves the absorption of harmful UV radiation and the dissipation of this energy as harmless heat. nih.govadditivesforpolymer.comeupegypt.com This process prevents the UV energy from being absorbed by the polymer matrix, which would otherwise lead to the formation of free radicals and subsequent degradation, manifesting as discoloration, cracking, and loss of mechanical properties. wikipedia.orgwelltchemicals.com
Cyanoacrylate-type UV absorbers are known for their strong absorbance in the UV-B region of the electromagnetic spectrum. mayzo.com The ethyl ester analog, Etocrilene, is a solid cyanoacrylate UV absorber that is noted for being non-discoloring and chemically non-interacting with reactive monomers and polymerization catalysts, making it suitable for a wide range of plastics including PVC, polyesters, polyamides, and acrylics. mayzo.com Another cyanoacrylate UV absorber, Omnistab UV 3030, is effective in stabilizing polycarbonate at high processing temperatures. partinchem.comuvabsorber.com
The effectiveness of a UV absorber is governed by the Beer-Lambert Law, where the extinction of UV light depends on the extinction coefficient of the absorber, its concentration in the polymer, and the thickness of the material. additivesforpolymer.com For optimal stabilization, UV absorbers are often used in combination with Hindered Amine Light Stabilizers (HALS), which act by scavenging free radicals that may form despite the presence of the UV absorber. additivesforpolymer.com
Table 2: Properties of a Commercial Cyanoacrylate UV Absorber (Analogous Compound)
| Property | Value | Significance in Polymer Stabilization | Reference |
|---|---|---|---|
| Chemical Name | Ethyl 2-cyano-3,3-diphenylacrylate (Etocrilene) | Structural analog to the subject compound. | mayzo.com |
| UV Absorbance Region | Strong in UV-B | Protects against the most damaging range of UV radiation for many polymers. | mayzo.com |
| Chemical Reactivity | Non-interacting with reactive monomers and catalysts | Can be used in various polymerization processes without interference. | mayzo.com |
| Compatibility | Excellent with a wide range of plastics | Versatile application in different polymer systems. | mayzo.com |
| Recommended Loading | 0.1 to 2% by weight | Effective at low concentrations. | mayzo.com |
Interfacial Chemistry and Surface Modification
The application of this compound in interfacial chemistry and surface modification is an area with potential for future research. Surface modification of polymers is crucial for altering properties such as wettability, adhesion, and biocompatibility. One established method for modifying polymer surfaces is through grafting, where polymer chains are covalently attached to the surface.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The primary route to synthesizing 2-cyanoacrylates is the Knoevenagel condensation. pcbiochemres.comnih.gov For Methyl 2-cyano-3,3-diphenylprop-2-enoate, this involves the reaction of benzophenone (B1666685) with methyl cyanoacetate (B8463686). While effective, future research could focus on optimizing this process to align with the principles of green chemistry and enhance efficiency.
Key areas for future investigation include:
Advanced Catalysis: Research into novel catalytic systems can offer significant improvements. While basic catalysts are common, exploring heterogeneous catalysts like metal-organic frameworks (MOFs) or functionalized solid supports could simplify product purification and catalyst recycling. researchgate.net Photocatalysts, such as carbon dots, present an innovative, light-driven approach to the condensation reaction. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis has demonstrated the potential to drastically reduce reaction times for Knoevenagel condensations, often by a factor of 3 to 5, while maintaining high yields. nih.govresearchgate.net Future studies could systematically optimize microwave parameters for the synthesis of this compound to improve energy efficiency. ajrconline.orgsemanticscholar.org
| Synthetic Approach | Potential Advantages | Relevant Research Areas |
| Advanced Catalysis | Higher yields, easier separation, reusability, milder conditions. | Heterogeneous catalysts (e.g., MOFs), photocatalysts. researchgate.netmdpi.com |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved energy efficiency. | Optimization of microwave parameters (power, time, temperature). nih.govresearchgate.net |
| Green Chemistry Protocols | Reduced waste, lower environmental impact, increased safety. | Development of solvent-free conditions and one-pot procedures. rsc.orgresearchgate.net |
Expanding Derivatization Scope for Advanced Materials
The inherent reactivity of the cyanoacrylate moiety makes this compound an excellent monomer for polymerization and a versatile building block for new materials. nih.govmdpi.com The presence of two phenyl rings provides a site for functionalization to tailor the properties of the resulting materials.
Unexplored avenues for derivatization include:
Functional Polymers: The compound can undergo both anionic and radical polymerization. nih.gov Future work should explore the controlled polymerization of this monomer to produce polymers with high refractive indices or specific thermal properties, conferred by the bulky phenyl groups. Introducing functional groups (e.g., hydroxyl, amino, or halogen) onto the phenyl rings prior to polymerization could create polymers with tailored properties for applications in optics, electronics, or biomedical devices.
Advanced Adhesives and Composites: Cyanoacrylates are renowned for their use as instant adhesives. pcbiochemres.com Research into using this compound as a comonomer or cross-linking agent could lead to adhesives with enhanced thermal stability and mechanical strength. afinitica.com Its derivatives could be incorporated into polymer composites to improve the interfacial adhesion between fillers and the polymer matrix.
Biomedical Applications: While longer-chain alkyl cyanoacrylates are used as tissue adhesives and in drug delivery nanoparticles, the potential of diphenyl derivatives remains largely unexplored. nih.govnih.govdntb.gov.ua Functionalized derivatives could be investigated for biocompatibility and biodegradability, potentially leading to new biomaterials for specialized applications.
| Application Area | Research Focus | Desired Properties |
| Functional Polymers | Controlled polymerization of functionalized monomers. | High refractive index, thermal stability, specific surface properties. |
| Advanced Adhesives | Use as a comonomer or cross-linking agent. | Improved heat resistance, enhanced bond strength. afinitica.com |
| Biomedical Materials | Synthesis of biocompatible and biodegradable derivatives. | Controlled degradation rates, drug encapsulation/release capabilities. dntb.gov.ua |
In-depth Mechanistic Understanding of Complex Reactions
The high reactivity of this compound is driven by the strong electron-withdrawing effects of the cyano and ester groups, which render the β-carbon of the double bond highly electrophilic. pcbiochemres.comnih.gov This makes it susceptible to a variety of chemical transformations, the mechanisms of which warrant deeper investigation.
Future mechanistic studies should focus on:
Nucleophilic Addition Kinetics: While the general mechanism of nucleophilic addition to activated alkenes is known, detailed kinetic studies on the diphenyl derivative are lacking. researchgate.netpsu.edu Such studies would elucidate the steric and electronic influence of the two phenyl groups on reaction rates and equilibria. numberanalytics.com Understanding these factors is crucial for controlling its reactions in synthetic applications.
Cycloaddition Reactions: The electron-deficient double bond of the cyanoacrylate core is a potential candidate for participating in cycloaddition reactions, such as Diels-Alder reactions, with electron-rich dienes. acs.org The participation of the nitrile group itself in cycloadditions is also a possibility, offering pathways to complex heterocyclic structures. mit.edunih.gov Mechanistic investigations, combining experimental and computational approaches, could uncover novel reaction pathways and intermediates.
Polymerization Mechanisms: The anionic polymerization of cyanoacrylates is notoriously rapid and often difficult to control. pcbiochemres.comresearchgate.net In-depth studies of the initiation and propagation steps for this compound, particularly under radical polymerization conditions, could lead to methods for producing polymers with well-defined molecular weights and architectures. mdpi.com
Advanced Computational Methodologies for Structure-Function Relationships
Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. Applying these methods to this compound and its derivatives can accelerate the discovery of new materials with desired functions.
Promising computational approaches include:
Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the molecule and its derivatives. researchgate.net This information is vital for understanding its reactivity and predicting its optical and electronic properties, which is crucial for designing materials for applications like UV absorbers.
Molecular Dynamics (MD) Simulations: MD simulations can model the polymerization process and predict the bulk properties of the resulting polymers, such as glass transition temperature, Young's modulus, and density. nih.gov This can guide the design of polymers with specific mechanical and thermal characteristics before their synthesis.
Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it is possible to establish mathematical relationships between the molecular structure of various derivatives and their macroscopic properties. mdpi.com These models can be used to screen virtual libraries of compounds to identify candidates with optimal characteristics for specific applications, such as adhesive strength or biocompatibility.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis and property prediction. | Reactivity indices, UV-Vis spectra, dipole moments. researchgate.net |
| Molecular Dynamics (MD) | Simulation of polymerization and bulk material behavior. | Glass transition temperature, mechanical strength, density. nih.gov |
| QSPR Modeling | Correlation of molecular structure with macroscopic functions. | Adhesive properties, biocompatibility, thermal stability. mdpi.com |
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-cyano-3,3-diphenylprop-2-enoate in laboratory settings?
- Methodological Answer: Strict safety measures are critical due to the compound’s reactive cyano and ester groups. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Waste must be segregated into halogenated organic waste containers and processed by certified disposal services to prevent environmental contamination .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between methyl cyanoacetate and benzophenone derivatives. Catalytic bases like piperidine or ammonium acetate in ethanol or toluene under reflux (80–100°C) yield the α,β-unsaturated product. Reaction progress is monitored by TLC (silica gel, hexane/ethyl acetate eluent) and purified via recrystallization from methanol .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer:
- 1H NMR : Expect a singlet for the methoxy group (~3.8 ppm) and aromatic protons (7.2–7.5 ppm). The α,β-unsaturated system shows a vinyl proton signal at ~8.2 ppm.
- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch).
Compare experimental data with computed spectra (e.g., Gaussian) for validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and packing motifs. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement with SHELXL (for small molecules) or PHENIX (for macromolecular complexes) optimizes structural parameters. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What computational approaches predict the photostability and UV absorption properties of this compound?
- Methodological Answer: Perform TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra and identify electronic transitions. Solvent effects are modeled using the PCM framework. For photostability, analyze frontier molecular orbitals (HOMO-LUMO gaps) and simulate degradation pathways under UV irradiation using molecular dynamics .
Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer: The electron-withdrawing cyano and ester groups activate the α,β-unsaturated system as a dienophile. Steric hindrance from diphenyl groups slows reactivity with bulky dienes. Kinetic studies (e.g., in situ FTIR or HPLC) under varying temperatures (25–60°C) quantify activation energies. Computational modeling (NCI analysis) visualizes non-covalent interactions affecting regioselectivity .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer: Implement Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, solvent ratio, temperature). Use HPLC-PDA with a C18 column (acetonitrile/water gradient) to monitor purity. Statistical tools (e.g., ANOVA) identify critical factors. For scale-up, employ flow chemistry to enhance reproducibility .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported melting points for this compound?
- Methodological Answer: Variations may arise from polymorphic forms or impurities. Characterize batches via DSC to identify melting endotherms and PXRD to detect crystalline phases. Compare with literature data using the Cambridge Structural Database (CSD). Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs .
Application-Oriented Questions
Q. What in vitro assays evaluate the biological activity of this compound derivatives?
- Methodological Answer: Test anti-inflammatory activity using LPS-induced IL-6 assays in THP-1 macrophages. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa). Use molecular docking (AutoDock Vina) to predict binding to targets like NF-κB. Validate with Western blotting for protein expression .
Q. How can this compound serve as a precursor for functional materials?
- Methodological Answer:
Polymerize via free-radical initiators (AIBN) to create UV-absorbing films. Characterize using GPC for molecular weight and TGA for thermal stability. Functionalize the ester group via hydrolysis to carboxylate for coordination polymers, analyzed by XANES for metal-binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
